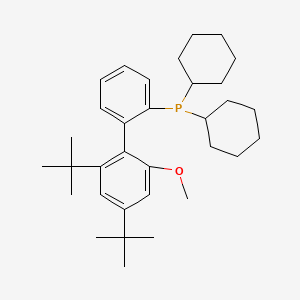

[2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Facilitating Cross-Coupling Reactions

VPhos excels as a ligand in numerous cross-coupling reactions, a fundamental class of reactions in organic synthesis. These reactions involve the creation of a carbon-carbon bond between two different organic fragments. VPhos demonstrates compatibility with a broad spectrum of cross-coupling reactions, including:

- Buchwald-Hartwig cross-coupling: This reaction enables the formation of carbon-nitrogen bonds, which are crucial building blocks in many pharmaceuticals and functional materials.

- Suzuki-Miyaura coupling: This versatile reaction allows for the coupling of aryl or vinyl boronic acids with organic halides or triflates.

- Sonogashira coupling: This reaction facilitates the formation of carbon-carbon bonds between alkynes and terminal alkynes or aryl/vinyl halides.

- Negishi coupling: This reaction enables the coupling of organozinc reagents with organic halides, expanding the possibilities for complex molecule synthesis.

The high efficiency and reliability of VPhos in these reactions make it a preferred choice for researchers aiming for successful cross-coupling outcomes.

Advantages of VPhos

Several key advantages contribute to the popularity of VPhos in scientific research:

- High Purity: Commercially available VPhos typically boasts a purity of 95%, minimizing the risk of impurities affecting reaction yields and product quality.

- Broad Applicability: As mentioned earlier, VPhos demonstrates compatibility with a wide range of cross-coupling reactions, offering researchers flexibility in their synthetic strategies.

- Air Stability: Unlike some other ligands, VPhos exhibits good air stability, simplifying handling and storage in research laboratories [].

The compound [2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine is a phosphine derivative characterized by its unique biphenyl structure and bulky substituents. This compound features two 1,1-dimethylethyl groups and a methoxy group attached to a biphenyl backbone, which enhances its steric properties and potentially its reactivity. The presence of the dicyclohexylphosphine moiety suggests that it may be used in various

- Ligand Exchange Reactions: The compound can coordinate with transition metals, forming metal-phosphine complexes that are crucial in catalysis.

- Reduction Reactions: Phosphines can act as reducing agents in organic synthesis.

- Cross-Coupling Reactions: This compound may participate in cross-coupling reactions such as Suzuki or Heck reactions, where it aids in the formation of carbon-carbon bonds.

The specific reactivity will depend on the metal center it coordinates with, which can significantly influence the reaction pathways.

While specific biological activity data for [2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine is limited, phosphines are known to exhibit various biological activities. They can interact with biological molecules and may have applications in medicinal chemistry. For instance:

- Antioxidant Activity: Some phosphines have been shown to possess antioxidant properties, which could be beneficial for protecting cells from oxidative stress.

- Anticancer Properties: Certain phosphine derivatives have been explored for their potential anticancer effects, acting through mechanisms that involve apoptosis induction or inhibition of cell proliferation.

The synthesis of [2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine typically involves several steps:

- Biphenyl Formation: The biphenyl core can be synthesized through coupling reactions involving aryl halides.

- Introduction of Substituents: The 1,1-dimethylethyl groups and the methoxy group can be introduced via electrophilic aromatic substitution or other functionalization methods.

- Phosphination: The final step involves the introduction of the dicyclohexylphosphine group, which can be achieved through nucleophilic substitution reactions where a suitable phosphine precursor reacts with the biphenyl derivative.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity.

This comparison highlights the uniqueness of the compound's biphenyl structure and its potential advantages in steric hindrance and reactivity compared to other phosphines.

Interaction studies involving this compound would typically focus on its binding affinity with various transition metals and its subsequent catalytic activity. Additionally, studies could explore its interactions with biological macromolecules to assess any potential therapeutic effects or toxicity.

Several compounds share structural similarities with [2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine, including:

- Triphenylphosphine: A widely used phosphine ligand known for its stability and effectiveness in catalysis.

- Dicyclohexylphosphine: Similar in structure but without the biphenyl moiety; often used in similar applications.

- Tert-butylphosphine: Another bulky phosphine that exhibits different reactivity patterns due to its steric hindrance.

Comparison TableCompound Name Structural Features

XLogP3

10.1

Dates

Last modified: 08-18-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Structural Features |

XLogP3 10.1

Dates

Last modified: 08-18-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|